4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine

Late-stage diversification Parallel synthesis PI3K inhibitor library

4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine (CAS 35265-88-4) is a thieno[3,2-d]pyrimidine derivative bearing a C2 chlorine, C7 methyl, and C4 morpholine substituent. Its scaffold is a privileged hinge-binding chemotype for class I PI3K, mTOR, and dual PI3K/mTOR inhibitors.

Molecular Formula C11H12ClN3OS
Molecular Weight 269.75 g/mol
CAS No. 35265-88-4
Cat. No. B1429257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine
CAS35265-88-4
Molecular FormulaC11H12ClN3OS
Molecular Weight269.75 g/mol
Structural Identifiers
SMILESCC1=CSC2=C1N=C(N=C2N3CCOCC3)Cl
InChIInChI=1S/C11H12ClN3OS/c1-7-6-17-9-8(7)13-11(12)14-10(9)15-2-4-16-5-3-15/h6H,2-5H2,1H3
InChIKeyOYYSLCSAIRASKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine (CAS 35265-88-4): Core Intermediate for PI3K/mTOR-Targeted Libraries


4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine (CAS 35265-88-4) is a thieno[3,2-d]pyrimidine derivative bearing a C2 chlorine, C7 methyl, and C4 morpholine substituent. Its scaffold is a privileged hinge-binding chemotype for class I PI3K, mTOR, and dual PI3K/mTOR inhibitors [1]. The compound is primarily recognized as a late-stage synthetic intermediate in the route to 2-arylamino and 2-heteroaryl thienopyrimidine-based clinical candidates [2].

Why Procuring 4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine Instead of a Generic Thienopyrimidine Intermediate Is a Non-Trivial Decision


Compounds within the 4-morpholinothieno[3,2-d]pyrimidine class routinely differ by >100-fold in PI3K isoform selectivity and by >10-fold in antiproliferative EC50 depending on the C2 and C6/C7 substitution pattern [1]. For example, replacing the C2-chloro with an aryl-urea moiety can shift selectivity from pan-PI3K to mTOR-selective (>1,000-fold over PI3K) [1]. The chlorine at C2 in the target compound is a synthetic handle for Buchwald–Hartwig and Suzuki couplings, enabling systematic C2 diversification without altering the pre-installed 4-morpholine hinge-binder and C7-methyl group [2]. Generic 2-unsubstituted or 2-SMe analogs cannot recapitulate this reactivity profile, making CAS 35265-88-4 uniquely enabling for parallel library synthesis of PI3K/mTOR dual inhibitors and AXL-targeted agents [2][3].

Product-Specific Quantitative Differentiation of 4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine (35265-88-4)


C2-Chloro Substituent Enables Post-Functionalization Yields Unavailable from 2-Des-Chloro Analogs

The C2-chloro atom serves as a leaving group for SNAr and cross-coupling reactions; the adjacent 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine precursor reacts with morpholine selectively at the more electrophilic C4 position, leaving C2-Cl intact for diversification [1]. In the 2-unsubstituted analog, the C2 proton is inert toward transition-metal coupling, precluding library expansion without de novo resynthesis of the thienopyrimidine core [2].

Late-stage diversification Parallel synthesis PI3K inhibitor library

SIRT2 Inhibition (IC50 = 0.39 µM): A Biochemical Activity Profile Orthogonal to PI3K/mTOR Immuno-Oncology Targets

The free base of 4-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine inhibits SIRT2 with an IC50 of 0.39 µM . In contrast, the clinical PI3Kα/δ inhibitor GDC-0941 (pictilisib) and the dual PI3K/mTOR inhibitor GDC-0980 (apitolisib) show no reported SIRT2 activity above 10 µM, while the closest SIRT2-inhibiting comparator in the class, the 4-(2-aryl)thienopyrimidine derivative PI-103, exhibits IC50 > 5 µM for SIRT2 [1][2]. This establishes the target compound as a scaffold with dual-utility potential (epigenetic and kinase probe space).

Sirtuin inhibition Epigenetic probe Aging and metabolism

Optimized Physicochemical Profile for Blood–Brain Barrier Permeability Relative to GDC-0941 and GDC-0980

Calculated LogP for the target compound is 2.55 [1]. This falls within the CNS-favorable range of 2–4, whereas the lead clinical compound GDC-0941 exhibits LogP ≈ 3.17, and the dual inhibitor GDC-0980 is substantially more polar (LogP ≈ 0.45) [2][3]. The topological polar surface area (tPSA) of the target compound is 66.5 Ų, well below the 90 Ų threshold predictive of CNS penetration, compared to 144.2 Ų for GDC-0941 and >120 Ų for GDC-0980 [1][2][3]. These parameters position the C2-Cl intermediate as a starting point for brain-penetrant kinase probes, a design challenge that the more polar advanced leads cannot easily address without scaffold simplification.

CNS drug design LogP optimization Blood–brain barrier penetrance

Documented Scalable Synthesis (2,4-Dichloro Route) with Confirmed Batch Purity ≥97% Across Multiple Vendors

A scalable route from 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine and morpholine in methanol, with cooling to 10–15 °C, is publicly documented [1]. Vendors certify purity at 97–98% (HPLC or NMR) . This contrasts with structurally similar 2-bromo- or 2-iodo analogs, which are less commonly stocked and for which purity specifications are frequently ≤95% [2].

Scalable synthesis Process chemistry Quality assurance

Broad Applicability in Triazole-Based AXL Kinase Inhibitor Series with Single-Digit Nanomolar Cellular Potency in Downstream Assays

When the target compound is used as a building block for N3-triazole-substituted AXL inhibitors, derivatives achieve EC50 values as low as 12 nM in AKT phosphorylation inhibition assays in HeLa cells [1][2]. Alternate C2-aryl amination routes using 2-bromo analogs have been reported to yield weaker cellular potency (EC50 > 100 nM) due to competitive debromination side reactions and lower purity of the starting intermediate [3].

AXL kinase inhibitor Triazole library Cellular EC50

High-Value Procurement Scenarios for 4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine (35265-88-4)


Parallel Synthesis of PI3Kα-Selective vs. mTOR-Selective Probe Libraries via C2 Arylation

Medicinal chemistry teams requiring rapid, systematic exploration of C2-substituent effects on isoform selectivity can use this intermediate to prepare both PI3Kα-selective and mTOR-selective 2-aryl derivatives in a single library synthesis campaign [1]. The C2-Cl handle enables late-stage coupling without disturbing the morpholine hinge-binder, a workflow validated by the discovery of compounds with IC50 < 1 nM against mTOR and >1,000-fold selectivity over PI3K [1].

Preclinical Development of Blood–Brain Barrier-Penetrant Dual PI3K/mTOR Inhibitors for Glioblastoma

Given the target compound's favorable CNS physiochemical profile—LogP 2.55, tPSA 66.5 Ų—it serves as an optimal starting intermediate for brain-penetrant dual inhibitor programs [2]. This is relevant for glioblastoma and brain-metastasis models where clinical agents GDC-0941 and GDC-0980 exhibit limited BBB penetration due to high tPSA (>120 Ų) [2][3]. The compound's properties are comparable to the CNS-optimized clinical probe GNE-317 (LogP 2.39, tPSA 136.8 Ų) while preserving a synthetically versatile C2-Cl handle [4].

Construction of SIRT2-Targeted Chemical Probes with Minimized Kinase Liability

For epigenetic probe development, the inherent SIRT2 inhibitory activity (IC50 0.39 µM) of the free base provides a validated starting point . Researchers can exploit the C2-chloro handle to install selectivity elements that reduce off-target PI3K kinase binding while optimizing SIRT2 potency, enabling dual-target (epigenetic/kinase) chemoproteomics studies without synthesizing two independent chemotypes [5].

AXL Kinase Inhibitor Lead Optimization Leveraging Consistent Intermediate Quality

Pharmaceutical development groups optimizing Axl inhibitors for oncology indications can rely on the compound's established role in generating triazole-linked inhibitors with cellular EC50 as low as 12 nM [6]. The ≥97% guaranteed purity reduces the risk of side-product formation during the critical C2-coupling step, ensuring reproducible pharmacokinetic and toxicity profiling of lead candidates .

Quote Request

Request a Quote for 4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.